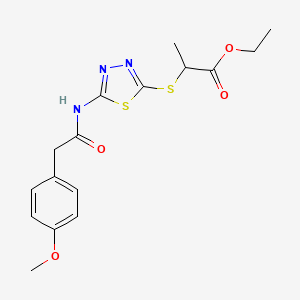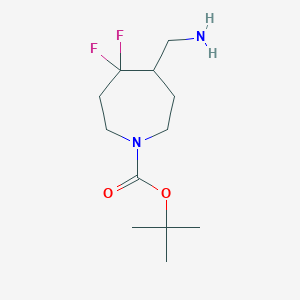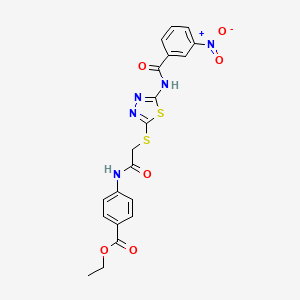
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-Chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime (6-Cl-3-Py-2-PSAOM) is an important small molecule used for a variety of scientific research applications. It is a derivative of acetaldehyde and is commonly used in organic synthesis, as a reagent in biochemistry, and for a variety of other scientific applications. 6-Cl-3-Py-2-PSAOM is a versatile compound with many advantages and limitations, and its mechanism of action and biochemical and physiological effects have been studied in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound and its derivatives show potential in the field of organic synthesis, particularly in the formation of heterocycles which are essential in various chemical reactions and have antimicrobial properties. This is evident in the synthesis of 1,2,4-triazole derivatives from precursors similar to 2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime, showcasing its relevance in creating biologically active heterocycles with potential antimicrobial activity and surface activity properties (El-Sayed, 2006).
- The compound's derivatives are instrumental in synthesizing various heterocycles, including pyrazoles, isoxazoles, and pyrimidinethiones. This demonstrates its versatility and utility in creating structurally diverse and biologically significant molecules (El‐Emary, Al-muaikel, & Moustafa, 2002).
- The structural analogues of the compound serve as efficient catalysts, notably in asymmetric Michael addition, highlighting the compound's potential in stereo-selective synthesis and its role in enhancing the yield and stereoselectivity of significant organic reactions (Singh et al., 2013).
Applications in Medicinal Chemistry and Material Science
- The derivatives of the compound have shown potential in medicinal chemistry, especially in the synthesis of compounds with antimicrobial properties. This is exemplified by the creation of novel heterocycles with presumed antimicrobial activity, underlining the compound's relevance in drug discovery and pharmaceutical research (Qu et al., 2014).
- The compound and its derivatives exhibit utility in material science, particularly in the study of surface-active agents and the investigation of hydrogen bonding solvent effects. This indicates its importance in understanding and manipulating chemical reactions and properties for material development and industrial applications (Stensaas et al., 2006).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-20-17-10-13(11-7-8-14(15)16-9-11)21(18,19)12-5-3-2-4-6-12/h2-10,13H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSTQVOPVPJMF-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C1=CN=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C1=CN=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)
![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)
![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)
![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)


![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2814687.png)
![3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene](/img/structure/B2814688.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2814689.png)

![2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2814692.png)